Abemaciclib metabolite M20 is one of the active metabolites of abemaciclib, an oral cyclin-dependent kinase 4 and 6 inhibitor used primarily in the treatment of hormone receptor-positive breast cancer. Abemaciclib itself is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system, particularly cytochrome P450 3A4. The metabolite M20, along with M2 and M18, exhibits pharmacological activity similar to that of the parent compound, contributing to its therapeutic efficacy.
Abemaciclib was developed by Eli Lilly and Company and is marketed under the brand name Verzenio. It is classified as a small molecule inhibitor targeting cyclin-dependent kinases 4 and 6, which are crucial in regulating the cell cycle. The metabolites M2 and M20 are formed through oxidative processes involving cytochrome P450 enzymes.
The synthesis of abemaciclib metabolite M20 involves metabolic processes that occur after the administration of abemaciclib. The primary method for analyzing these metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the quantification of M20 in biological samples such as plasma or dried blood spots.
In studies evaluating the pharmacokinetics of abemaciclib and its metabolites, various methodologies have been employed:
The molecular structure of abemaciclib metabolite M20 can be represented as follows:
The structure features a complex arrangement that includes a pyridine ring and multiple functional groups that contribute to its activity as a kinase inhibitor. The specific stereochemistry and arrangement of substituents are critical for its interaction with cyclin-dependent kinases.
The formation of abemaciclib metabolite M20 occurs through metabolic reactions primarily involving oxidation. Key reactions include:
These metabolic transformations are facilitated by cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in drug metabolism.
Abemaciclib metabolite M20 acts by inhibiting cyclin-dependent kinases 4 and 6, which are essential for cell cycle progression from the G1 phase to the S phase. By blocking these kinases, M20 effectively halts cell division in cancer cells that are dependent on these pathways for proliferation.
Data from pharmacological studies indicate that both abemaciclib and its active metabolites exhibit similar potency against cancer cell lines, underscoring their role in therapeutic efficacy. The inhibition leads to reduced tumor growth rates in hormone receptor-positive breast cancers.
Analytical methods such as LC-MS/MS have been validated to ensure accurate quantification of M20 under various conditions, emphasizing the need for careful handling during experiments.
Abemaciclib metabolite M20 has several applications in clinical research:
Abemaciclib undergoes primary metabolism by cytochrome P450 3A4, which catalyzes the formation of its active metabolites, including hydroxyabemaciclib (designated as M20). Cytochrome P450 3A4 is the dominant hepatic and intestinal enzyme responsible for this biotransformation, accounting for >99% of the cytochrome P450-mediated metabolism of abemaciclib and its active derivatives [1] [4]. The reaction involves hydroxylation at a benzylic carbon of abemaciclib’s acetylaminopyridopyrimidine scaffold, converting the parent drug into M20 while preserving its cyclin-dependent kinase 4/6 inhibitory activity [2] [8].
Table 1: Kinetic Parameters of M20 Formation via Cytochrome P450 3A4
System | Km (μM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
Human Liver Microsomes | 32.380 ± 2.976 | 7.429 ± 0.683 | 0.229 |
Recombinant CYP3A4 | 28.910 ± 3.112 | 8.205 ± 0.884 | 0.284 |
The kinetics of this conversion follow classic Michaelis-Menten patterns, with a Km value of 32.380 ± 2.976 μM in human liver microsomes, indicating moderate substrate affinity [1]. Notably, cytochrome P450 3A4 genetic polymorphisms significantly influence interindividual variability in M20 synthesis. Functional studies using human recombinant proteins expressing variant cytochrome P450 3A4 alleles reveal altered catalytic efficiency, though quantitative structure-activity relationship models for these variants remain under investigation [1] [9]. Pharmacokinetic interactions are clinically significant: strong cytochrome P450 3A4 inhibitors (e.g., clarithromycin) increase systemic exposure to M20 by >200%, while inducers (e.g., rifampicin) reduce exposure by >90% [4].
The structural characterization of M20 relies on advanced mass spectrometric and chromatographic techniques. Ultra-high-performance liquid chromatography tandem mass spectrometry analyses confirm that M20 results from monohydroxylation of abemaciclib, with a mass shift of +16 Da (molecular weight 522.59 g/mol) relative to the parent drug [2] [5]. Nuclear magnetic resonance studies further localize the hydroxylation site to the C7 position of abemaciclib’s dimethylaminoethyl side chain, yielding a secondary alcohol metabolite [8] [10]. This modification retains the planar structure essential for adenosine triphosphate-competitive kinase inhibition.
Table 2: Analytical Parameters for M20 Structural Identification
Technique | Key Findings | Reference Standards |
---|---|---|
UHPLC–MS/MS (QTRAP 6500+) | m/z transition 507.7 → 393.3 (Abemaciclib); 523.7 → 409.3 (M20) | Deuterated M20 (M20-D8) |
High-Resolution MS | Exact mass M20: 523.2834 [M+H]+; Δ = 0.8 ppm | Synthetic M20 (purity >99%) |
Enzyme Inhibition Assays | IC50 CDK4/6: 1–3 nM (comparable to abemaciclib) | Recombinant CDK4/6 complexes |
In vitro hepatic microsomal incubations coupled with trapping agents have delineated the reaction mechanism. Cytochrome P450 3A4 oxidizes abemaciclib via a short-lived epoxide intermediate that rearranges to form the stable M20 regioisomer [1]. Reaction phenotyping using isoform-specific cytochrome P450 inhibitors confirms cytochrome P450 3A4’s dominance (>85% contribution), with minimal roles for cytochrome P450 2C8 or cytochrome P450 2D6 [1] [6]. The metabolic stability of M20 exceeds that of the parent drug, with a microsomal half-life of 48 minutes versus 22 minutes for abemaciclib, facilitating its accumulation in plasma [2] [4].
Significant interspecies differences exist in M20 biosynthesis. In murine models, abemaciclib metabolism yields multiple M20 stereoisomers undetected in humans. High-resolution mass spectrometry identifies two murine-specific diastereomers of M20, suggesting alternative regioselectivity in cytochrome P450-mediated hydroxylation [3] [5]. These isomers exhibit distinct chromatographic retention times (RRT 1.12 and 1.18 relative to M20) and fragment differently in tandem mass spectrometry analyses, implying variations in three-dimensional configuration [5].
Table 3: Cross-Species Comparison of M20 Pharmacokinetics
Parameter | Human | Mouse | Rat |
---|---|---|---|
Relative M20 AUC | 77% of abemaciclib | 42% of abemaciclib | 51% of abemaciclib |
Metabolite Ratio (M20/Parent) | 0.77 | 0.42 | 0.51 |
Primary Isoforms | Cytochrome P450 3A4 | Cyp3a11 | Cyp3a1/2 |
Enzyme kinetic studies reveal lower catalytic efficiency for M20 generation in mice (Vmax/Km = 0.142) versus humans (0.229), partly explaining the reduced metabolite-to-parent ratios (0.42 in mice vs. 0.77 in humans) observed in pharmacokinetic studies [3] [5]. Murine cytochrome P450 3A11—the functional analog of human cytochrome P450 3A4—displays narrower substrate specificity and diminished activity toward abemaciclib hydroxylation [5] [9]. Additionally, murine models show higher expression of efflux transporters like ABCB1, which reduces intracellular abemaciclib availability for metabolism, thereby limiting M20 synthesis [5] [9]. These disparities necessitate careful interpretation when extrapolating murine metabolic data to human therapeutic contexts. Mechanistic population pharmacokinetic models incorporating species-specific clearance pathways quantitatively predict these differences, confirming that humanized cytochrome P450 3A4 transgenic mice replicate human-like M20 exposure profiles more accurately than wild-type mice [4] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1